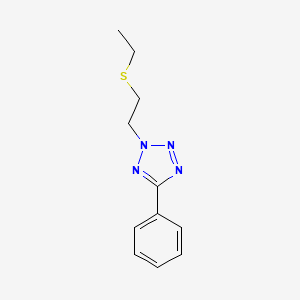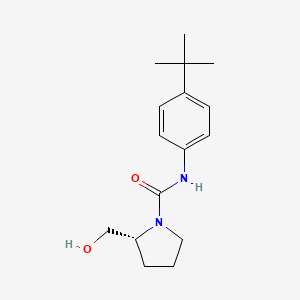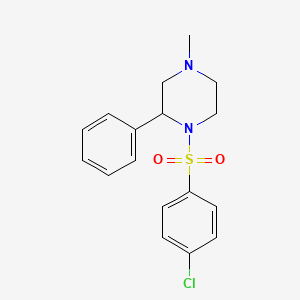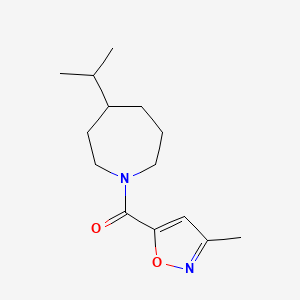
N,N-dimethyl-3-(1-morpholin-4-ylsulfonylpyrrolidin-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-3-(1-morpholin-4-ylsulfonylpyrrolidin-2-yl)aniline, also known as DMAP, is a widely used chemical compound in scientific research. It is a tertiary amine and is commonly used as a catalyst in organic synthesis. DMAP has a unique chemical structure that makes it an effective catalyst in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-3-(1-morpholin-4-ylsulfonylpyrrolidin-2-yl)aniline has a wide range of applications in scientific research. It is commonly used as a catalyst in organic synthesis, specifically in the synthesis of esters, amides, and lactams. This compound can also be used as a nucleophilic catalyst in the synthesis of peptides and proteins. Additionally, this compound can be used as a reagent in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
N,N-dimethyl-3-(1-morpholin-4-ylsulfonylpyrrolidin-2-yl)aniline acts as a nucleophilic catalyst in various chemical reactions. It can form a complex with the reactant, which activates the reaction by stabilizing the intermediate product. This compound can also act as a base catalyst by abstracting a proton from the reactant, making it more reactive.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects in living organisms. It is considered to be non-toxic and non-carcinogenic. However, it should be handled with care as it can cause skin and eye irritation.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dimethyl-3-(1-morpholin-4-ylsulfonylpyrrolidin-2-yl)aniline has several advantages for lab experiments. It is a cost-effective and readily available catalyst that can be used in a wide range of chemical reactions. This compound is also stable under various reaction conditions, making it a reliable catalyst. However, this compound has some limitations. It can only be used in reactions that have an acidic hydrogen, and it cannot be used in reactions that require a basic catalyst.
Zukünftige Richtungen
There are several future directions for N,N-dimethyl-3-(1-morpholin-4-ylsulfonylpyrrolidin-2-yl)aniline research. One direction is to explore its potential as a catalyst in new chemical reactions. Another direction is to investigate its use in the synthesis of complex molecules such as natural products and pharmaceuticals. Additionally, this compound can be modified to improve its catalytic activity and selectivity. Research can also be conducted to develop new methods for the synthesis of this compound and to optimize its production.
Conclusion:
This compound is a versatile and widely used catalyst in scientific research. It has a unique chemical structure that makes it an effective catalyst in various chemical reactions. This compound has several advantages for lab experiments, including its cost-effectiveness and stability. However, it also has some limitations. This compound has no known biochemical or physiological effects in living organisms and is considered to be non-toxic and non-carcinogenic. There are several future directions for this compound research, including exploring its potential as a catalyst in new chemical reactions and investigating its use in the synthesis of complex molecules.
Synthesemethoden
N,N-dimethyl-3-(1-morpholin-4-ylsulfonylpyrrolidin-2-yl)aniline can be synthesized by reacting morpholine with 2,3-dimethylaniline in the presence of sulfur dioxide. The reaction produces this compound as a white solid with a yield of about 70-80%. The synthesis method is relatively simple and cost-effective, making this compound readily available for scientific research.
Eigenschaften
IUPAC Name |
N,N-dimethyl-3-(1-morpholin-4-ylsulfonylpyrrolidin-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-17(2)15-6-3-5-14(13-15)16-7-4-8-19(16)23(20,21)18-9-11-22-12-10-18/h3,5-6,13,16H,4,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETYFBPNJUXGOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2CCCN2S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(dimethylamino)piperidin-1-yl]-(2-methyl-1H-imidazol-5-yl)methanone](/img/structure/B7563041.png)
![N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B7563043.png)
![3-Methyl-2-(1,2-oxazol-3-ylmethylsulfanyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7563052.png)
![2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B7563059.png)
![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3-acetamido-3-(4-chlorophenyl)propanoate](/img/structure/B7563060.png)

![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-[4-(oxolane-2-carbonylamino)phenyl]pyridine-3-carboxamide](/img/structure/B7563073.png)
![1-[3-(benzyloxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B7563076.png)
![1-Ethyl-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]benzimidazole](/img/structure/B7563079.png)




